N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide
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Overview
Description
N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agriculture
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazine ring. This can be achieved through the reaction of an ortho-aminophenol with an aldehyde or ketone under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a base.
Attachment of the But-2-ynamide Moiety: The final step involves the coupling of the benzoxazine intermediate with a but-2-ynamide derivative. This can be accomplished using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its benzoxazine core.
Mechanism of Action
The mechanism of action of N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Methyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide
- N-[(4-Propyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide
- N-[(4-Isopropyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide
Uniqueness
N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide stands out due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-8-16(19)17(3)11-13-12-18(5-2)14-9-6-7-10-15(14)20-13/h6-7,9-10,13H,5,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBYYRQAXGOMEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(OC2=CC=CC=C21)CN(C)C(=O)C#CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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